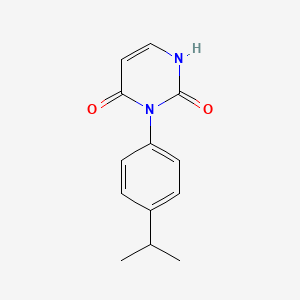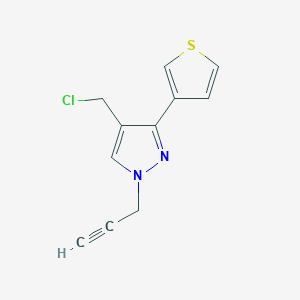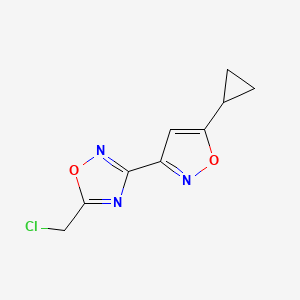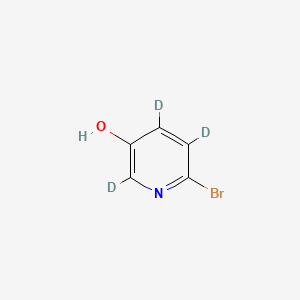
6-Bromo-3-pyridinol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-pyridinol-d3 is a deuterated derivative of 6-Bromo-3-pyridinol, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-pyridinol-d3 typically involves the bromination of 3-pyridinol followed by deuterium exchange. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by deuterium exchange using deuterated solvents or reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
6-Bromo-3-pyridinol-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridinol derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced pyridinol derivatives.
科学的研究の応用
6-Bromo-3-pyridinol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-3-pyridinol-d3 involves its interaction with various molecular targets, including enzymes and receptors. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
6-Bromo-3-pyridinol: The non-deuterated version of the compound.
3-Pyridinol: The parent compound without the bromine substitution.
2-Bromo-5-hydroxypyridine: A structural isomer with different substitution patterns.
Uniqueness
6-Bromo-3-pyridinol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This feature allows for precise tracking of the compound in various biological and chemical processes, providing a deeper understanding of its behavior and interactions.
特性
分子式 |
C5H4BrNO |
|---|---|
分子量 |
177.01 g/mol |
IUPAC名 |
6-bromo-2,4,5-trideuteriopyridin-3-ol |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H/i1D,2D,3D |
InChIキー |
PTEFNEALEPSHLC-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1O)[2H])Br)[2H] |
正規SMILES |
C1=CC(=NC=C1O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


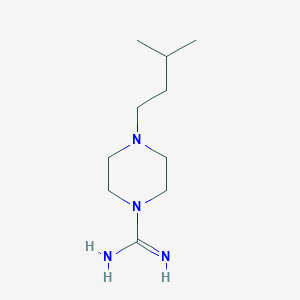
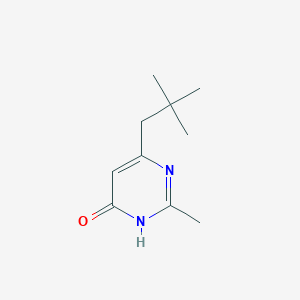
![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
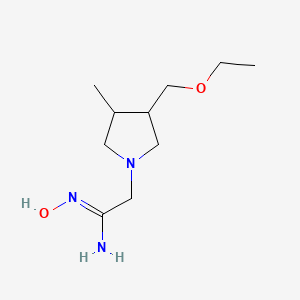
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

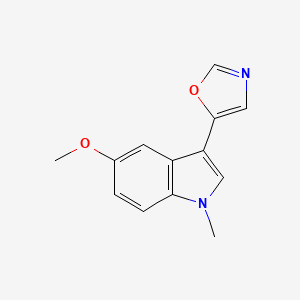
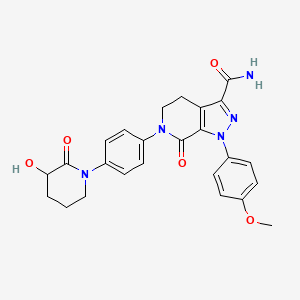
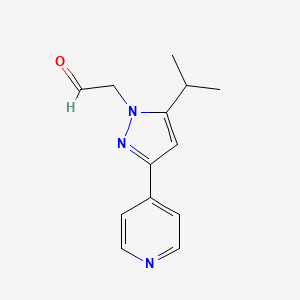
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
